molecular formula C15H12Cl2O B1360496 2',6'-Dichloro-3-phenylpropiophenone CAS No. 898788-99-3

2',6'-Dichloro-3-phenylpropiophenone

Cat. No.: B1360496
CAS No.: 898788-99-3
M. Wt: 279.2 g/mol
InChI Key: LDYWKNYRHAYWKQ-UHFFFAOYSA-N
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Scientific Research Applications

2’,6’-Dichloro-3-phenylpropiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (benzene or substituted benzene) and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: Benzene or substituted benzene, 2,6-dichlorobenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous conditions are maintained using a solvent like dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.

The product, 2’,6’-Dichloro-3-phenylpropiophenone, is then purified through recrystallization or column chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of 2’,6’-Dichloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

Comparison with Similar Compounds

2’,6’-Dichloro-3-phenylpropiophenone can be compared with other similar compounds, such as:

The uniqueness of 2’,6’-Dichloro-3-phenylpropiophenone lies in its specific substitution pattern and the presence of both chlorine atoms and the phenylpropiophenone moiety, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-12-7-4-8-13(17)15(12)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYWKNYRHAYWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644000
Record name 1-(2,6-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-99-3
Record name 1-(2,6-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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